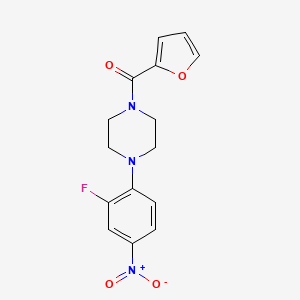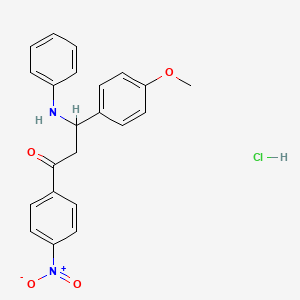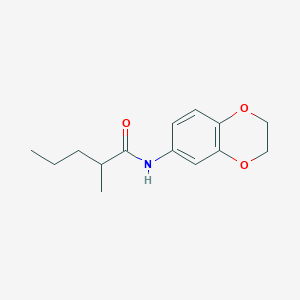
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine
Overview
Description
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. However, research studies suggest that this compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Research studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, this compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound exhibits potent anti-inflammatory and anti-cancer properties, making it an attractive compound for further research. However, there are also limitations associated with this compound. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the toxicity and side effects of this compound need to be further evaluated.
Future Directions
There are several future directions for research on 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. One potential direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, research studies can focus on optimizing the synthesis method for this compound to improve its yield and purity. Further studies can also evaluate the toxicity and side effects of this compound in animal models to determine its safety for human use. Finally, research studies can investigate the potential of this compound as a novel anti-cancer agent.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound involves a multi-step process, and the mechanism of action of this compound is not fully understood. Future research studies can focus on further investigating the potential therapeutic applications of this compound and optimizing its synthesis method.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. Research studies have shown that this compound exhibits anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
properties
IUPAC Name |
[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSROMUDFRGGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4086523.png)
![dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride](/img/structure/B4086527.png)
![N,N-diethyl-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide hydrochloride](/img/structure/B4086532.png)
![3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4086536.png)
![methyl N-[(cyclohexylamino)carbonyl]valinate](/img/structure/B4086544.png)
![N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4086565.png)
![2-(4-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B4086576.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4086589.png)
![N-(2,5-Dimethoxy-phenyl)-N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-benzenesulfonamide](/img/structure/B4086601.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4086605.png)
![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4086611.png)
